molecular formula C18H13IN2O3S B2761643 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-50-8

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2761643
CAS No.: 477550-50-8
M. Wt: 464.28
InChI Key: VKOJDIICAOJICZ-UHFFFAOYSA-N
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Description

N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound with the CAS Number 850903-26-3 and a molecular formula of C18H13IN2O3S . It has a molecular weight of 464.28 g/mol . The compound is a hybrid molecule featuring two privileged scaffolds in medicinal chemistry: the 1,4-benzodioxane and the thiazole rings . The 1,4-benzodioxane template has been widely used in drug discovery and is found in molecules with diverse biological activities, including acting as agonists and antagonists for various receptor subtypes (e.g., nicotinic, alpha-adrenergic, 5-HT) and exhibiting antitumor and antibacterial properties . Thiazoles are very important functional groups that act as ligands on a variety of biological matrices and are used in a wide range of therapeutic applications, such as antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents . The presence of an iodine atom on the phenyl ring offers a potential site for further chemical modifications, making this compound a valuable chemical intermediate for designing more complex molecules or for use in coupling reactions. While specific biological data for this exact compound is not available in the searched literature, structural analogs, particularly N-[(4-substituted phenyl)-1,3-thiazol-2-yl] derivatives, have shown significant promise in pharmaceutical research. For instance, closely related compounds have demonstrated potent in vitro antitrichomonal activity against Trichomonas vaginalis , outperforming the standard drug metronidazole in some cases . This suggests potential for research into new anti-protozoal agents. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O3S/c19-13-4-1-11(2-5-13)14-10-25-18(20-14)21-17(22)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOJDIICAOJICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The iodophenyl group can be introduced via an iodination reaction using iodine or an iodinating reagent. The benzodioxine moiety is often synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The iodophenyl group may enhance the compound’s binding affinity to its targets, while the benzodioxine moiety can contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a) N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Key Differences : The iodine atom is replaced with a methoxy group (-OCH₃), which is electron-donating and less bulky.
  • Lipophilicity: Reduced logP compared to the iodo analog due to lower halogen atomic weight. Synthetic Route: Prepared via similar condensation reactions, confirmed by IR spectra (C=O at ~1663–1682 cm⁻¹) .
b) N-[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
  • Key Differences : Incorporates an acetamido group (-NHCOCH₃) on the phenyl ring and a pyrrolidine-5-one moiety.
  • Impact: Hydrogen Bonding: The acetamido group provides additional H-bond donor/acceptor sites. Conformational Flexibility: The pyrrolidine ring introduces sp³ hybridization, altering molecular rigidity .
c) N-[4-(4-Morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Key Differences : Replaces the thiazole-iodophenyl group with a morpholine-substituted phenyl ring.
  • Impact :
    • Solubility : Morpholine enhances water solubility via tertiary amine protonation.
    • Target Selectivity : Morpholine is a common pharmacophore in kinase inhibitors, suggesting divergent biological targets .

Core Scaffold Modifications

a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
  • Key Differences : Replaces thiazole with imidazole and introduces a nitrobenzyl group.
  • Impact: Electronic Properties: The nitro group (-NO₂) strongly withdraws electrons, reducing aromatic ring reactivity. Bioactivity: Nitro groups are associated with antimicrobial or antiparasitic activity but may confer toxicity .
b) 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
  • Key Differences : Substitutes thiazole with benzofuran and adds a biphenylcarbonyl group.
  • Metabolic Stability: Biphenyl groups may hinder cytochrome P450 oxidation .

Physicochemical and Spectroscopic Comparisons

Compound Substituent (R) Molecular Weight Key IR Bands (cm⁻¹) LogP (Predicted)
Target Compound 4-Iodophenyl ~481.3 C=O (~1680), C=S (absent) ~3.5
Methoxy Analog 4-Methoxyphenyl ~396.4 C=O (~1675), C-O (1250) ~2.8
Acetamido-Pyrrolidine Analog 4-Acetamidophenyl ~478.5 C=O (1682, 1650), N-H (~3300) ~2.2
Morpholine Analog 4-Morpholinylphenyl ~364.4 C=O (~1670), N-H (~3400) ~1.9
  • IR Trends : The target compound lacks C=S bands (~1247–1255 cm⁻¹), confirming the absence of thione tautomers seen in triazole derivatives .

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that presents a unique structural arrangement with potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Benzodioxine Core : Known for diverse biological activities.
  • Thiazole Ring : Contributes to chemical reactivity and pharmacological properties.
  • Iodinated Phenyl Group : Enhances lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula : C18_{18}H13_{13}I N2_2O3_3S
Molecular Weight : 464.28 g/mol

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Compound Type Biological Activity References
1,4-Benzodioxane derivativesAntimicrobial, anti-inflammatory
Thiazole-containing compoundsEnzyme inhibition, anticancer
Iodo-substituted phenyl compoundsEnhanced lipophilicity

Anticancer Activity

Preliminary studies suggest that compounds containing the benzodioxane moiety have shown significant anticancer properties. For instance, the 1,4-benzodioxane bisamide CCT251236 has demonstrated growth inhibitory activities in human ovarian carcinoma models .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzodioxane derivatives. A study by Vazquez et al. indicated that certain regioisomers of benzodioxane displayed varying degrees of anti-inflammatory activity based on the position of substituents .

The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity.

Synthesis

The synthesis of this compound can be approached through several methods:

  • Formation of Thiazole Ring : Reaction of 4-iodoaniline with thioamide under acidic conditions.
  • Optimization Techniques : Utilizing chromatography and spectroscopic analysis to ensure yield and purity.

Study on Anticancer Properties

A study published in International Journal of Oncology demonstrated that a derivative similar to N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine exhibited significant cytotoxic effects against various cancer cell lines. The compound's effectiveness was attributed to its ability to inhibit critical signaling pathways involved in cancer progression .

Investigation into Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzodioxane derivatives showed that specific substitutions could enhance or diminish their activity. The study concluded that optimizing these substituents could lead to more effective therapeutic agents for inflammatory diseases .

Q & A

Q. What synthetic strategies are employed for constructing the benzodioxine-thiazole hybrid core in this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Suzuki-Miyaura coupling to introduce the 4-iodophenyl group to the thiazole ring using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions .
  • Step 2 : Cyclocondensation of 2-aminothiazole intermediates with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride to form the carboxamide linkage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is structural characterization performed using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~165 ppm). 2D techniques (COSY, HSQC) clarify overlapping signals in the benzodioxine-thiazole system .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 493.02 [M+H]⁺) .
  • X-ray Crystallography : Used to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in the thiazole-iodophenyl moiety) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation in the final amide coupling step?

  • Catalyst Screening : Test coupling agents like HATU or EDCl/HOBt for efficiency .
  • Solvent Optimization : Compare DMF, THF, and DCM for solubility and reactivity.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and identify energy barriers .
  • Byproduct Analysis : LC-MS monitoring detects intermediates (e.g., unreacted carbonyl chloride) for real-time adjustments .

Q. What methodologies resolve contradictions in reported biological activity data across assay systems?

  • Dose-Response Reproducibility : Validate results across 3+ independent experiments with stringent controls (e.g., DMSO vehicle).
  • Assay Cross-Validation : Compare data from fluorescence-based, radiometric, and SPR assays to rule out interference (e.g., autofluorescence) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to harmonize datasets from disparate studies .

Q. How can computational tools predict and validate the compound’s binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinase ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., gefitinib for EGFR) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous reactors reduce reaction times and improve reproducibility for Suzuki coupling steps .
  • Green Chemistry : Replace toxic solvents (DMF) with Cyrene® or 2-MeTHF .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for automated yield optimization .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetics?

  • SAR Studies : Synthesize analogs with Cl/Br/F substituents and compare logP (HPLC) and plasma stability (LC-MS/MS) .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
  • Caco-2 Permeability Assays : Assess intestinal absorption potential for lead optimization .

Data Contradiction & Validation

Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

  • 3D Spheroid Validation : Use Matrigel-embedded tumor spheroids to mimic in vivo conditions .
  • Hypoxia Markers : Quantify HIF-1α levels (western blot) to confirm metabolic differences between models .
  • Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) across both platforms .

Q. What experimental controls are critical for ensuring reproducibility in kinase inhibition assays?

  • Positive Controls : Staurosporine (pan-kinase inhibitor) and erlotinib (EGFR-specific) .
  • Negative Controls : Heat-inactivated enzymes and vehicle-only samples.
  • ATP Concentration Titration : Verify linearity of inhibition across 1–100 μM ATP .

Advanced Analytical Techniques

Q. How can cryo-EM or XFEL be applied to study this compound’s interaction with membrane-bound targets?

  • Cryo-EM : Resolve ligand-bound structures of GPCRs (e.g., β2-adrenergic receptor) at 2–3 Å resolution .
  • XFEL : Time-resolved crystallography captures transient binding states (e.g., kinase conformational changes) .

Q. What role do isotopic labeling (e.g., ¹³C, ¹⁵N) play in metabolic pathway elucidation?

  • Tracer Studies : Administer ¹³C-labeled compound to cell cultures and track incorporation via GC-MS .
  • Stable Isotope NMR : Resolve metabolic byproducts in liver microsome incubations .

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